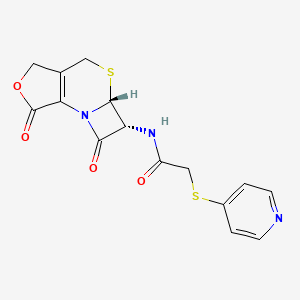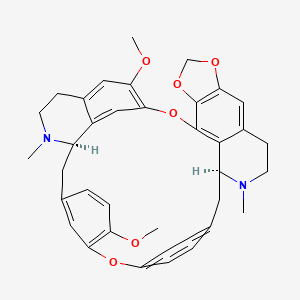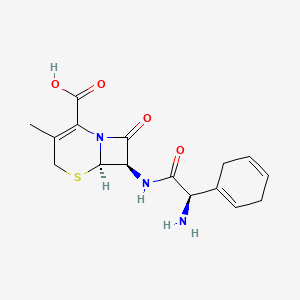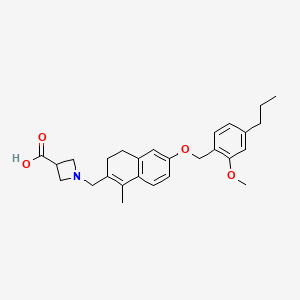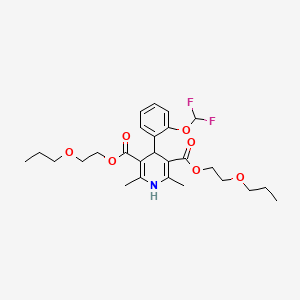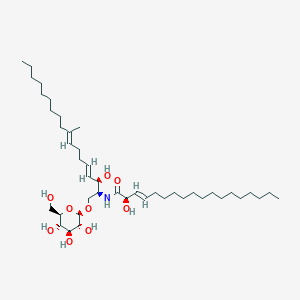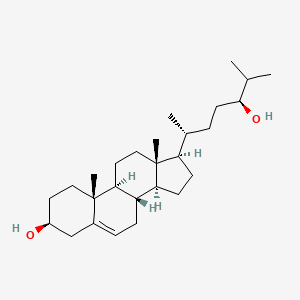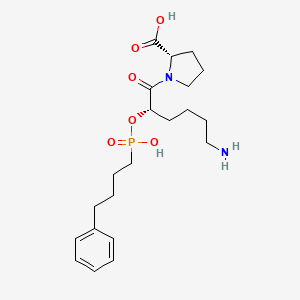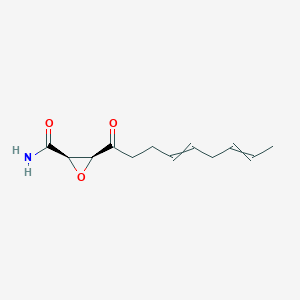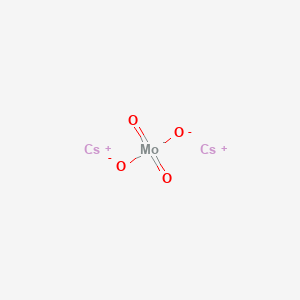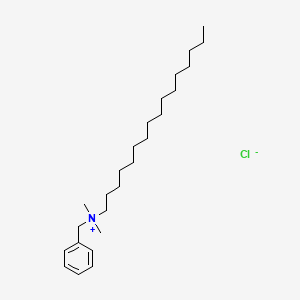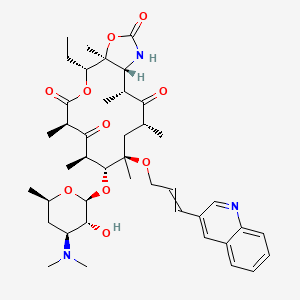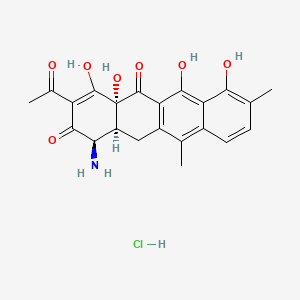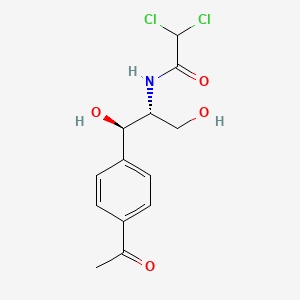![molecular formula C22H24N8NaO9S2+ B1668479 Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 101706-66-5](/img/structure/B1668479.png)
Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cgp 17520 is a bio-active chemical.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been synthesized and characterized in various studies. Deng Fu-li (2007) prepared a related compound by hydrolyzing 7-amino cephalosporanic acid (7-ACA), protecting the amino, and then esterifying it. The yield of the process was reported to be 84.6% (Deng Fu-li, 2007).
Antibacterial Activity
- The compound exhibits significant antibacterial activity. H. Applegate et al. (1978) found that a sodium salt version of this compound (SQ 14,359) exhibited broad-spectrum antibacterial activity, particularly against beta-lactamase-producing organisms (H. Applegate et al., 1978).
Applications in Drug Development
- The compound has applications in the development of new drugs. Lorena Blau et al. (2008) reported the synthesis of a new cephalosporin derivative, useful as a carrier for a wide range of drugs containing an amino group (Lorena Blau et al., 2008).
Corrosion Inhibition
- It has been evaluated as a corrosion inhibitor. J. Aldana-González et al. (2015) studied its use in inhibiting corrosion of API 5L X52 steel in an acid medium. The study showed that the compound effectively blocked the steel surface, reducing corrosion significantly (J. Aldana-González et al., 2015).
Analytical Studies
- Various analytical studies have been conducted on the compound and its derivatives. Sun Na-na (2010) utilized reverse-phase HPLC for the separation and determination of 7-ACA and its derivatives, demonstrating the compound's utility in analytical chemistry (Sun Na-na, 2010).
Structural Elucidation and Characterization
- Detailed studies on the structure and properties of this compound and its derivatives have been conducted. K. Rao et al. (2007) isolated and characterized impurities in Cefdinir bulk drug, which is related to this compound. Their findings contribute to understanding its chemical behavior and stability (K. Rao et al., 2007).
Propriétés
Numéro CAS |
101706-66-5 |
|---|---|
Nom du produit |
Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Formule moléculaire |
C22H24N8NaO9S2+ |
Poids moléculaire |
631.6 g/mol |
Nom IUPAC |
sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H24N8O9S2.Na/c1-29-21(26-27-28-29)41-8-10-7-40-18-13(17(33)30(18)14(10)20(36)37)25-16(32)15(31)9-2-4-11(5-3-9)24-22(38)39-6-12(23)19(34)35;/h2-5,12-13,15,18,31H,6-8,23H2,1H3,(H,24,38)(H,25,32)(H,34,35)(H,36,37);/q;+1 |
Clé InChI |
UJZPPUCTMLGVHV-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)NC(=O)OCC(C(=O)O)N)O)SC2)C(=O)O.[Na+] |
SMILES canonique |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)NC(=O)OCC(C(=O)O)N)O)SC2)C(=O)O.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cgp 17520; Cgp-17520; Cgp17520. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



